

Application Notes and Protocols for the CBP/p300 Degradator XYD190

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Compound of Interest

Compound Name: *Boc-NHCH₂-Ph-Py-NH₂*

Cat. No.: *B15580004*

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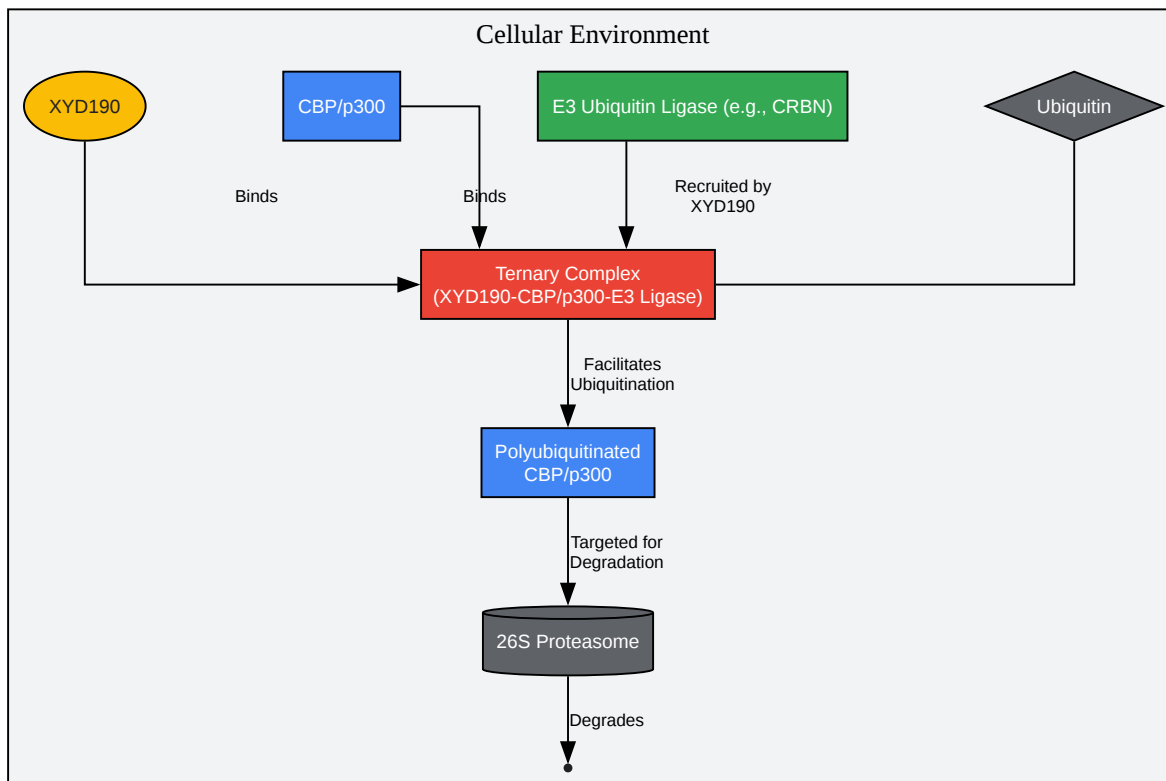
Introduction

The CREB-binding protein (CBP) and its paralog p300 are transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histones and other proteins. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate pathogenic proteins.

This document provides detailed application notes and protocols for the use of XYD190, a potent and orally active PROTAC degrader of CBP/p300. XYD190 is synthesized using the linker **Boc-NHCH₂-Ph-Py-NH₂** to connect a CBP/p300 ligand and an E3 ligase-recruiting moiety. These notes are intended to guide researchers in the effective use of XYD190 for studying CBP/p300 biology and for potential therapeutic development.

Mechanism of Action

XYD190 functions as a classic PROTAC. It is a heterobifunctional molecule that simultaneously binds to the bromodomain of CBP/p300 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding induces the formation of a ternary complex, bringing CBP/p300 into close proximity with the E3 ligase. The E3 ligase then polyubiquitinates CBP/p300, marking it for degradation by the 26S proteasome. This catalytic process leads to the efficient and sustained depletion of CBP/p300 proteins within the cell.



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Figure 1: Mechanism of Action of XYD190.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the CBP/p300 degrader XYD190.

Table 1: In Vitro Activity of XYD190

Parameter	Target	Value	Reference
IC50	CBP/p300 Bromodomain	483.7 nM	[1]

Table 2: Anti-proliferative Activity of XYD190 in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Incubation Time	Reference
MV4;11	Acute Myeloid Leukemia (AML)	1.8 nM	96 h	[1]
MOLM-13	Acute Myeloid Leukemia (AML)	26.9 nM	72 h	[1]
MOLM-16	Acute Myeloid Leukemia (AML)	4.6 nM	96 h	[1]

Table 3: In Vivo Antitumor Activity of XYD190

Xenograft Model	Dosing	Outcome	Reference
MV4;11	5 mg/kg, p.o., every other day for 2 weeks	Tumor Growth Inhibition (TGI) of 88%	[1]

Table 4: Degradation Parameters of XYD190

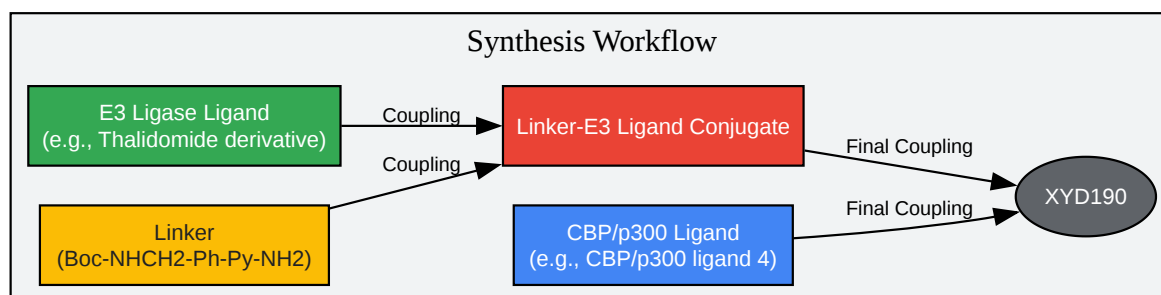
Cell Line	Parameter	Value	Incubation Time	Reference
MV4;11	DC50	To be determined	6 h	
MV4;11	Dmax	To be determined	6 h	
MOLM-13	DC50	To be determined	6 h	
MOLM-13	Dmax	To be determined	6 h	
MOLM-16	DC50	To be determined	6 h	
MOLM-16	Dmax	To be determined	6 h	

Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are key parameters for characterizing PROTACs. While XYD190 is reported to induce CBP and p300 degradation, specific DC50 and Dmax values were not available in the reviewed literature and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of XYD190

While a detailed, step-by-step synthesis protocol for XYD190 is not publicly available, the general strategy for synthesizing this PROTAC involves a convergent approach. This typically includes the synthesis of three key building blocks: the CBP/p300 ligand, the E3 ligase ligand (e.g., a thalidomide derivative for CRBN), and the linker, **Boc-NHCH₂-Ph-Py-NH₂**. The final steps involve the coupling of these components.



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Figure 2: General Synthesis Strategy for XYD190.

General Steps:

- Synthesis of the CBP/p300 Ligand: Synthesize or procure a suitable CBP/p300 bromodomain ligand with a functional group for linker attachment.
- Synthesis of the Linker-E3 Ligase Conjugate: The linker, **Boc-NHCH₂-Ph-Py-NH₂**, is coupled to the E3 ligase ligand. This may involve deprotection of the Boc group followed by an amidation or other suitable coupling reaction.
- Final Coupling: The CBP/p300 ligand is then coupled to the linker-E3 ligase conjugate to yield the final PROTAC molecule, XYD190.

Note: Purification and characterization by techniques such as HPLC, NMR, and mass spectrometry are crucial at each step to ensure the identity and purity of the synthesized compounds.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is to assess the effect of XYD190 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MV4;11, MOLM-13, MOLM-16)
- Complete cell culture medium
- XYD190 (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
- Prepare serial dilutions of XYD190 in complete medium. The final DMSO concentration should be less than 0.1%.
- Add 100 μ L of the XYD190 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for the desired time (e.g., 72 or 96 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for CBP/p300 Degradation

This protocol is to determine the extent of CBP and p300 protein degradation induced by XYD190.

Materials:

- Cancer cell lines
- XYD190 (dissolved in DMSO)
- 6-well plates

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti- β -actin as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

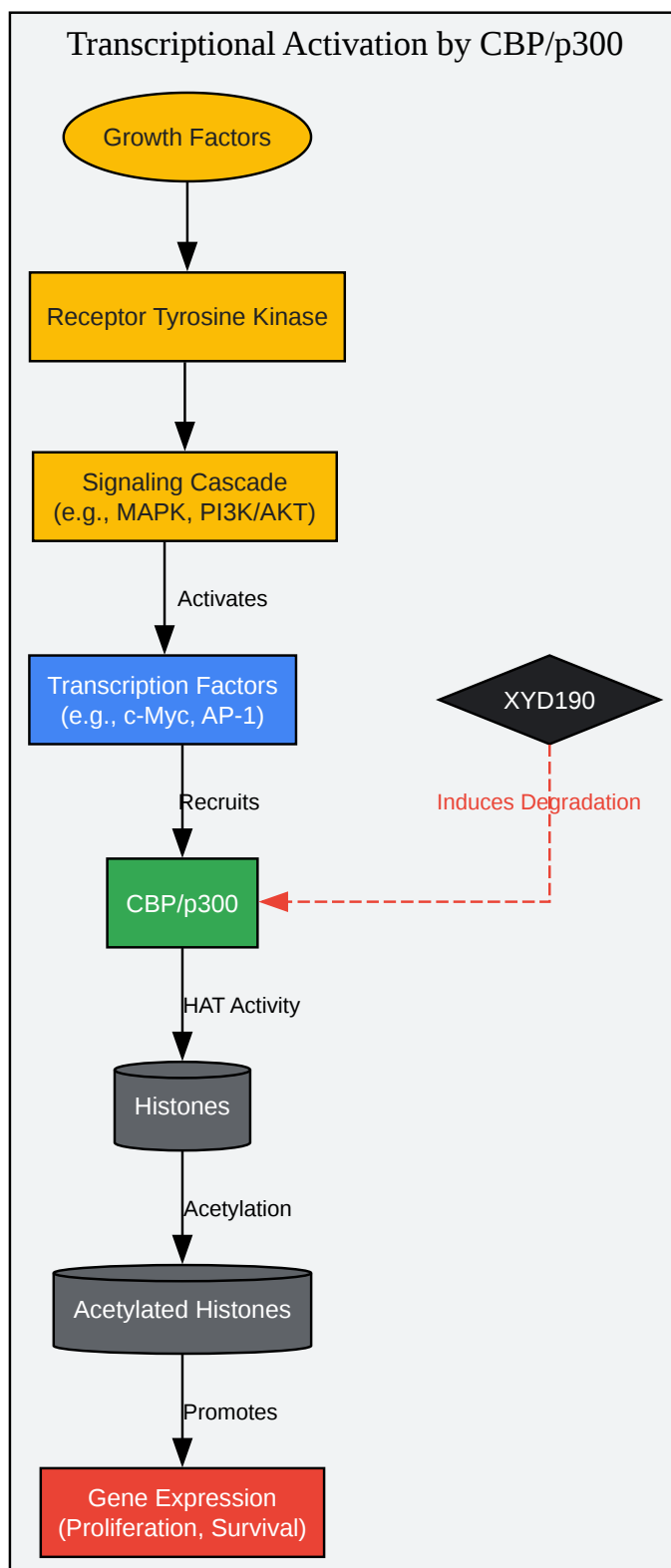
Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of XYD190 for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against CBP, p300, and a loading control overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways

CBP and p300 are key nodes in various signaling pathways, primarily acting as transcriptional coactivators. They are recruited to gene promoters by transcription factors to acetylate histones, leading to chromatin relaxation and gene expression. The degradation of CBP/p300 by XYD190 is expected to downregulate the expression of genes involved in cell proliferation and survival, contributing to its anti-cancer effects.



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References

- 1. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
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